BRD4 Inhibitor-12

Structural Biology Fragment-Based Drug Discovery X-ray Crystallography

Researchers needing a structurally characterized, low-MW BRD4 probe for FBDD or computational benchmarking often face limited options with defined binding modes. BRD4 Inhibitor-12 (MW 241.08, PDB 4HBV) resolves this as a brominated quinazolinone fragment with a validated BRD4 BD1 binding pose. • Fragment-based design: ideal starting point for growing/linking strategies targeting BRD4 BD1 • Computational benchmark: trusted ligand for MMPBSA/FEP binding free energy validation (ESMACS dataset) • Synthetic accessibility: readily available with established SAR relationship to PFI-1

Molecular Formula C9H9BrN2O
Molecular Weight 241.08 g/mol
CAS No. 328956-24-7
Cat. No. B1364082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBRD4 Inhibitor-12
CAS328956-24-7
Molecular FormulaC9H9BrN2O
Molecular Weight241.08 g/mol
Structural Identifiers
SMILESCN1CC2=C(C=CC(=C2)Br)NC1=O
InChIInChI=1S/C9H9BrN2O/c1-12-5-6-4-7(10)2-3-8(6)11-9(12)13/h2-4H,5H2,1H3,(H,11,13)
InChIKeyFZPAKYJRNKYQBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BRD4 Inhibitor-12 Chemical Profile


BRD4 Inhibitor-12 (CAS 328956-24-7, also referred to as CHEMBRDG-BB 7118966) is a small-molecule ligand targeting the bromodomain-containing protein 4 (BRD4) . Chemically identified as 6-bromo-3-methyl-1,4-dihydroquinazolin-2-one, this compound is a brominated quinazolinone derivative with a molecular weight of 241.08 g/mol . It serves as a tool compound for probing BRD4 function in cancer and inflammation research, with its primary utility rooted in structural biology and fragment-based drug discovery (FBDD) workflows .

Fragment-Based Probe Low-molecular-weight quinazolinone designed for fragment-based screening and elaboration
Structure-Enabled Publicly available co-crystal structure supports structure-guided design
Benchmark Ligand Curated in computational free-energy dataset for method validation

Why BRD4 Inhibitor-12 Cannot Be Substituted


BRD4 inhibitors exhibit divergent selectivity profiles across BET family bromodomains (BRD2, BRD3, BRD4, BRDT) and even between the two bromodomains (BD1 and BD2) within BRD4 [1]. While many advanced BRD4 inhibitors (e.g., JQ1, I-BET762) possess optimized potency and selectivity, their large molecular footprints often preclude their use in fragment-based screening or as starting points for PROTAC design [2]. BRD4 Inhibitor-12, as a low-molecular-weight quinazolinone fragment with a defined binding mode to BRD4 BD1 [3], occupies a unique niche. Its small size and synthetic accessibility make it a preferred choice for structure-guided elaboration or for use in computational free-energy benchmarking studies where larger, more complex inhibitors introduce excessive conformational variability [4].

Advanced BET inhibitors (e.g., JQ1, I-BET762) with large molecular footprints may not suit fragment-based discovery or PROTAC design workflows.
Divergent selectivity across BD1/BD2 among BRD4 inhibitors may shift target engagement and alter SAR interpretation.
Larger, more flexible inhibitors can introduce excessive conformational variability in computational free-energy benchmarks, limiting method validation.

BRD4 Inhibitor-12 Differentiation Evidence


Validated Binding Mode to BRD4 BD1

BRD4 Inhibitor-12 (identified as 6-bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one) has a solved crystal structure in complex with the first bromodomain of human BRD4 (BRD4 BD1), deposited as PDB ID: 4HBV [1]. This structure, refined to 1.63 Å resolution, provides atomic-level detail of the ligand's binding pose, including key interactions with conserved water molecules and the acetyl-lysine binding pocket [2]. In contrast, many in-class compounds, including the clinical candidate JQ1, were initially characterized in solution and only later crystallized, often in different bromodomain constructs [3].

Co-crystal Structure
Head-to-head
PDB 4HBV: 1.63 Å (BRD4 Inhibitor-12) vs PDB 3MXF: 2.0 Å (JQ1)
Supports precise structure-based design
Resolution difference ~0.4 Å; both co-crystallized with BRD4 BD1
Structural Biology Fragment-Based Drug Discovery X-ray Crystallography

Key Fragment in PFI-1 Discovery

The structure-activity relationship (SAR) leading to PFI-1, a highly selective BET bromodomain inhibitor, originated from fragment-based optimization of a quinazolinone core [1]. BRD4 Inhibitor-12 is a documented intermediate in this optimization campaign . This contrasts with many commercially available BRD4 inhibitors that are either potent clinical candidates (e.g., OTX015) or broad tool compounds, lacking a clear developmental lineage that informs their specific utility in SAR studies.

PFI-1 Precursor
Class-level
Intermediate in PFI-1 optimization (Compound 9)
Supports SAR studies and fragment elaboration
Qualitative precursor relationship; no direct affinity comparison
Medicinal Chemistry Chemical Biology Drug Discovery

Inclusion in ESMACS Benchmark Dataset

The compound is part of a diverse ligand dataset used to validate the ESMACS (enhanced sampling of molecular dynamics with approximation of continuum solvent) protocol for predicting binding free energies to BRD4 [1]. This places BRD4 Inhibitor-12 within a well-curated set of molecules with experimentally determined binding affinities, making it a reliable reference for computational modelers seeking to benchmark new algorithms against a ligand with known structural and energetic properties.

ESMACS Benchmark
Reported
Included in BRD4 diverse ligand dataset for free energy validation
Enables cross-study computational validation
Curated with experimental binding affinities
Computational Chemistry Molecular Dynamics Free Energy Calculations

BRD4 Inhibitor-12 Research Applications


Structure-Guided Fragment Elaboration for BET Inhibitors

Medicinal chemists can leverage the high-resolution co-crystal structure (PDB 4HBV) [1] to rationally design derivatives of the quinazolinone core, targeting specific residues in the BRD4 BD1 pocket. The compound's small size (MW 241) and established binding pose provide an ideal starting point for fragment growing or linking strategies aimed at improving potency and selectivity over other bromodomains.

Validation of Computational Free Energy Methods

Computational chemists developing or validating new binding free energy protocols (e.g., MMPBSA, FEP) can use BRD4 Inhibitor-12 as a trusted benchmark ligand. Its inclusion in the ESMACS dataset [2] ensures that experimental binding data and simulation parameters are publicly available, enabling direct comparison of predicted vs. experimental binding affinities.

Chemical Biology Control in SAR Studies

Researchers investigating the SAR of novel BRD4 inhibitors can employ BRD4 Inhibitor-12 as a structurally characterized, low-potency control compound. Its relationship to the advanced probe PFI-1 [3] provides a valuable baseline for assessing the impact of specific chemical modifications on target engagement and cellular activity.

Application
Selection Property
Validation Focus
Structure-guided fragment elaboration
High-resolution co-crystal structure availability
Binding-mode optimization at BRD4 BD1 pocket
Free energy calculation benchmarking
Curated benchmark ligand status
Predicted vs experimental affinity comparison
SAR baseline control
Defined precursor-probe relationship to PFI-1
Impact of chemical modifications on target engagement

Technical Documentation Hub

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56 linked technical documents
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